molecular formula C10H7N3 B13594325 2-(1H-pyrazol-4-yl)benzonitrile

2-(1H-pyrazol-4-yl)benzonitrile

Cat. No.: B13594325
M. Wt: 169.18 g/mol
InChI Key: RAPVRUYLDQPBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-4-yl)benzonitrile is an organic compound that features a pyrazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)benzonitrile typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where the pyrazole or benzonitrile moieties are modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1H-pyrazol-4-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)benzonitrile
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

Comparison

2-(1H-pyrazol-4-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds. The presence of the nitrile group also adds to its versatility in chemical reactions .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)benzonitrile

InChI

InChI=1S/C10H7N3/c11-5-8-3-1-2-4-10(8)9-6-12-13-7-9/h1-4,6-7H,(H,12,13)

InChI Key

RAPVRUYLDQPBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.